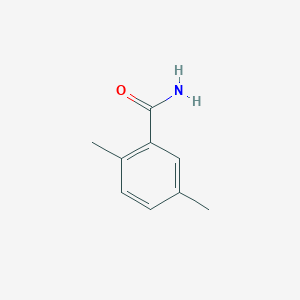

2,5-Dimethylbenzamide

Beschreibung

Contextualization within Aromatic Amide Chemistry

Aromatic amides are a class of organic compounds characterized by an amide functional group attached to an aromatic ring. numberanalytics.com This structural arrangement gives rise to a unique interplay of electronic effects that influence the compound's reactivity and physical properties. numberanalytics.com The amide linkage itself is known for its planarity and restricted rotation around the C-N bond due to partial double bond character. acs.org Aromatic amides are versatile intermediates in organic synthesis, capable of being transformed into other functional groups like amines and carboxylic acids through reactions such as hydrolysis and reduction. numberanalytics.com Their synthesis is often achieved by reacting a carboxylic acid or its more reactive derivative, like an acyl chloride, with an amine. acs.orgyoutube.com

Significance of Dimethylated Benzamide (B126) Architectures in Contemporary Chemical Research

The presence and position of substituents on the benzamide scaffold can dramatically alter a molecule's properties and biological activity. Dimethylated benzamide derivatives, which feature two methyl groups on the benzene (B151609) ring, are of particular interest in medicinal chemistry and materials science. ontosight.aiontosight.ai These methyl groups can influence the compound's solubility, stability, and how it interacts with biological targets. ontosight.aiontosight.ai For instance, the addition of methyl groups can affect the molecule's ability to cross biological membranes or bind to specific receptors. ontosight.ai Research into various dimethylated benzamides has explored their potential as anti-inflammatory agents, antimicrobials, and even in the treatment of neurological disorders. ontosight.ai

Scope and Research Trajectories Pertaining to 2,5-Dimethylbenzamide

Research on this compound, while not as extensive as some other benzamide derivatives, is centered on understanding its fundamental chemical properties and potential applications. The primary focus has been on its synthesis and characterization. One-pot synthesis methods have been developed for related compounds, highlighting a move towards more efficient and environmentally friendly chemical processes. sioc-journal.cn Studies on similar N,N-dimethylbenzamides have investigated their use as reagents in organic reactions, such as the deoxygenation of secondary alcohols. scbt.comsigmaaldrich.com

Current research trajectories for compounds like this compound are often driven by the broader goals of developing new pharmaceuticals and functional materials. researchgate.net The exploration of its crystal structure, spectroscopic properties, and reactivity provides a foundation for potential applications. While specific biological activities for this compound are not widely reported in the provided search results, the general interest in substituted benzamides suggests that it could be a candidate for screening in various biological assays. ontosight.aiontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5692-34-2 chemscene.comoakwoodchemical.com |

| Molecular Formula | C₉H₁₁NO chemscene.comoakwoodchemical.com |

| Molecular Weight | 149.19 g/mol chemscene.comoakwoodchemical.com |

| SMILES | CC1=CC(C(N)=O)=C(C)C=C1 chemscene.com |

| Topological Polar Surface Area (TPSA) | 43.09 Ų chemscene.com |

| logP | 1.40234 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 1 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEASVSGVVOTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358940 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-34-2 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dimethylbenzamide and Its Derivatives

Catalytic Approaches in 2,5-Dimethylbenzamide Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The formation of the amide bond in this compound can be achieved through various transition-metal and organocatalyzed reactions, starting from readily available precursors such as 2,5-dimethylbenzoic acid, 2,5-dimethylbenzaldehyde (B165460), or corresponding aryl halides.

Palladium-Catalyzed Amidation Strategies

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and the Buchwald-Hartwig amination represents a powerful tool for the formation of C-N bonds. libretexts.orgorganic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling an appropriate 2,5-dimethylphenyl halide or triflate with an ammonia (B1221849) equivalent. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the amide product and regenerate the active catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle. chemrxiv.org

Another palladium-catalyzed approach is the carbonylative amidation, which involves the coupling of an aryl diazonium salt with carbon monoxide and ammonia. lookchem.com This four-component reaction, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex, allows for the direct introduction of the carboxamide group.

Table 1: Key Features of Palladium-Catalyzed Amidation Strategies

| Strategy | Starting Materials | Catalyst System (Example) | Key Advantages |

| Buchwald-Hartwig Amination | 2,5-Dimethylphenyl halide/triflate, Ammonia surrogate | Pd(OAc)₂, Buchwald or Hartwig ligands, Base (e.g., NaOtBu) | High functional group tolerance, broad substrate scope. organic-chemistry.orgchemrxiv.org |

| Carbonylative Amidation | 2,5-Dimethylphenyl diazonium salt, CO, Ammonia | Pd(OAc)₂, NHC ligand | Utilizes readily available starting materials. lookchem.com |

Copper-Catalyzed One-Pot Synthesis Techniques

Copper-catalyzed reactions offer a more economical alternative to palladium for C-N bond formation. An efficient method for the amidation of aryl halides employs a copper(I) iodide catalyst in conjunction with a 1,2-diamine ligand. nih.gov This system can effectively catalyze the reaction between a 2,5-dimethylphenyl halide and an amide source.

Furthermore, the direct synthesis of this compound from 2,5-dimethylbenzaldehyde is achievable through copper-catalyzed oxidative amidation. acs.orgepa.gov This one-pot reaction utilizes a copper catalyst, such as copper sulfate (B86663) or copper(I) oxide, and an oxidant to facilitate the coupling of the aldehyde with an amine salt, like ammonium (B1175870) chloride. acs.org This method is operationally simple and can be performed under mild conditions. A copper-metal-organic framework (MOF) has also been shown to be an effective and recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with amines. rsc.org

Table 2: Copper-Catalyzed Synthesis of this compound

| Method | Starting Material | Catalyst/Reagents (Example) | Key Features |

| Amidation of Aryl Halide | 2,5-Dimethylphenyl halide | CuI, N,N'-dimethylethylenediamine, Base | Inexpensive catalyst system. nih.gov |

| Oxidative Amidation | 2,5-dimethylbenzaldehyde | CuSO₄, t-BuOOH, NH₄Cl | Direct conversion of aldehydes to amides. acs.org |

| Heterogeneous Catalysis | 2,5-dimethylbenzaldehyde | Cu-MOF, NCS, t-BuOOH | Recyclable catalyst, straightforward procedure. rsc.org |

Iridium-Catalyzed Reductive Coupling Processes

Iridium catalysts have enabled novel and highly efficient synthetic transformations. One such method is the direct C-H amidation of arenes. nih.govkaist.ac.kribs.re.kr This approach could potentially be used to synthesize this compound by the direct functionalization of 1,4-dimethylbenzene, using a suitable nitrogen source and an iridium catalyst. The reaction often requires a directing group to achieve high regioselectivity. ibs.re.kr

A more established route is the iridium-catalyzed reductive amination of aldehydes. nih.gov This method involves the reaction of 2,5-dimethylbenzaldehyde with an amine source in the presence of a reducing agent and an iridium catalyst, often coordinated to chiral ligands for asymmetric synthesis. nih.gov This process offers a direct pathway to amides from aldehydes with high efficiency. Iridium-catalyzed C-H amidation has also been developed for substrates with weakly coordinating groups, which could be relevant for more complex derivatives of this compound. nih.govkaist.ac.kr

Organoboron Catalysis in Amide Bond Formation

The direct dehydrative condensation of carboxylic acids and amines is an atom-economical and environmentally benign approach to amide synthesis. acs.org Organoboron compounds, particularly boronic acids, have emerged as effective catalysts for this transformation. orgsyn.orgrsc.orgresearchgate.net The synthesis of this compound can be achieved by reacting 2,5-dimethylbenzoic acid with an ammonia source in the presence of a catalytic amount of an arylboronic acid. The reaction mechanism is believed to involve the formation of an acyloxyboronic acid intermediate, which then reacts with the amine. rsc.orgresearchgate.net The removal of water, often with molecular sieves, is typically required to drive the reaction to completion. acs.org Certain heterocyclic boron acids have shown high catalytic activity for the amidation of both aliphatic and aromatic carboxylic acids. organic-chemistry.org

Table 3: Organoboron-Catalyzed Amidation of 2,5-Dimethylbenzoic Acid

| Catalyst Type | Key Features | Reference |

| Arylboronic acids | Mild reaction conditions, good functional group tolerance. | rsc.orgresearchgate.net |

| Borate esters | Can be used for a wide range of substrates. | ucl.ac.uk |

| Heterocyclic boron acids | High catalytic activity for various carboxylic acids. | organic-chemistry.org |

Cobalt-Hydrotalcite Derived Catalysis for Oxidative Amidation

Cobalt catalysts present a cost-effective and sustainable option for various organic transformations. While specific research on cobalt-hydrotalcite derived catalysts for the oxidative amidation of 2,5-dimethylbenzaldehyde is not widely reported, the general potential of cobalt in oxidative C-C bond cleavage of aldehydes to form amides has been demonstrated. nih.gov This suggests that cobalt-based systems could be developed for the direct oxidative amidation of aromatic aldehydes like 2,5-dimethylbenzaldehyde with an amine source, likely proceeding through an acyl radical intermediate.

Functional Group Interconversion and Transformations in this compound Derivatives

The this compound scaffold can be further elaborated through various functional group interconversions and transformations to generate a library of derivatives with potentially interesting biological or material properties.

The amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid and amine. wikipedia.org More sophisticated transformations can be performed on the aromatic ring or the methyl groups. For instance, the synthesis of amino- and hydroxy-substituted benzamides has been reported, starting from nitro- and methoxy-substituted precursors, respectively. acs.org These transformations involve standard reduction of the nitro group (e.g., with SnCl₂/HCl) and cleavage of the methoxy (B1213986) ether (e.g., with BBr₃). acs.org

Furthermore, palladium-catalyzed reactions can be employed for the functionalization of the benzamide (B126) derivatives. For example, remote benzylic C-H amination has been achieved using a palladium catalyst, which could potentially be applied to the methyl groups of a suitably designed this compound derivative. rsc.org

Table 4: Examples of Functional Group Transformations on Benzamide Derivatives

| Transformation | Reagents (Example) | Resulting Functional Group | Reference |

| Nitro group reduction | SnCl₂·2H₂O, HCl | Amino group | acs.org |

| Methoxy group cleavage | BBr₃ | Hydroxy group | acs.org |

| Benzylic C-H Amination | Pd catalyst, N-fluorobenzenesulfonimide | Benzylic amine | rsc.org |

Reduction and Oxidation Reactions of Substituted Dimethylbenzamides

The functionalization of the this compound core can be achieved through various reduction and oxidation reactions, targeting either the amide group or the methyl substituents on the aromatic ring.

The reduction of the amide functionality in N,N-disubstituted benzamides, such as N,N-dimethylbenzamide, to the corresponding amine is a well-established transformation. A common reagent for this purpose is lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon of the amide. The lone pair of the nitrogen atom then facilitates the expulsion of the oxygen, which is coordinated to the aluminum species, ultimately leading to the formation of a benzylamine (B48309) derivative after an aqueous workup. stackexchange.com

Oxidation reactions can be employed to functionalize the methyl groups of the this compound core. While specific studies on this compound are not prevalent, the oxidation of methyl groups on aromatic rings is a fundamental transformation in organic synthesis. Strong oxidizing agents can convert the methyl groups to carboxylic acids. The oxidation of ketones, which involves carbon-carbon bond cleavage under harsh conditions, can serve as an analogy for the potential side reactions if the oxidation is not controlled. doubtnut.comyoutube.com For instance, the oxidation of a ketone like 2,5-dimethylhexan-3-one results in a mixture of carboxylic acids due to the cleavage of the carbon skeleton. doubtnut.comyoutube.com This highlights the need for selective oxidation methods when targeting the methyl groups of this compound.

Halogenation and Directed C-H Functionalization Strategies

The introduction of halogen atoms and the direct functionalization of C-H bonds are powerful tools for the late-stage modification of the this compound structure, enabling the synthesis of a diverse range of derivatives.

Table 1: One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides sioc-journal.cn

| Starting Material | Reagents | Product | Overall Yield (%) |

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine (B109427) 3. N-Chlorosuccinimide (NCS) | 2-Amino-5-chloro-N,3-dimethylbenzamide | 94 |

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine 3. N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-N,3-dimethylbenzamide | 91 |

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine 3. N-Iodosuccinimide (NIS) | 2-Amino-5-iodo-N,3-dimethylbenzamide | 87 |

Directed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of functional groups. nih.gov This approach often utilizes a directing group within the substrate to position a metal catalyst in close proximity to a specific C-H bond. semanticscholar.org For benzamide derivatives, the amide group itself can act as a directing group. For instance, the amide nitrogen and oxygen can form a bidentate chelate with a metal center, facilitating the activation of ortho-C-H bonds. semanticscholar.org While specific applications to this compound are not extensively documented, the principles of directed C-H functionalization suggest that the amide moiety could be exploited to functionalize the C-H bonds at the C3 and/or C6 positions. nih.govsemanticscholar.org Various transition metals, including palladium, rhodium, and chromium, have been employed in such transformations. nih.govrsc.orgresearchgate.net

Cyclization Reactions for Heterocyclic Scaffolds Incorporating Dimethylbenzamide Moieties

The this compound framework can serve as a building block for the synthesis of more complex heterocyclic structures through intramolecular or intermolecular cyclization reactions.

One approach involves the reaction of N,N-dimethylbenzamide diethylmercaptole with various nucleophiles. researchgate.net This substrate can react with compounds containing active methylene (B1212753) groups, as well as with amines and hydrazines, to form α-dimethylaminobenzylidene derivatives through the elimination of ethyl mercaptan. researchgate.net More significantly, this intermediate can undergo cyclization reactions to produce a range of heterocyclic compounds. For example, reaction with ethylenediamine, 2-aminoethanol, and benzoylhydrazine can yield 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole, respectively. researchgate.net

The intramolecular cyclization of organic azides is another versatile method for the synthesis of N-heterocycles. researchgate.net A suitably functionalized this compound derivative bearing an azide (B81097) group could potentially undergo intramolecular C-H amination or cycloaddition to form fused heterocyclic systems. The reaction pathway and the resulting ring size are often influenced by the nature of the substrate and the catalyst employed. researchgate.netnih.gov

Chemo- and Regioselective Synthesis of Advanced this compound Analogues

The selective synthesis of advanced analogues of this compound requires precise control over chemo- and regioselectivity, particularly when multiple reactive sites are present in the molecule.

Chemo- and regioselective reactions are crucial for modifying specific functional groups or positions on the this compound scaffold without affecting others. nih.gov For example, in the halogenation of 2-amino-N,3-dimethylbenzamide, the use of N-halosuccinimides allows for the selective halogenation of the aromatic ring without affecting the amide or the methyl groups. sioc-journal.cn

Directed C-H functionalization strategies, as discussed in section 2.2.2, are inherently regioselective. The choice of the directing group and the metal catalyst can steer the functionalization to a specific C-H bond. For instance, chromium-catalyzed para-selective alkylation of benzamide derivatives has been reported. researchgate.net This reaction proceeds through a proposed benzimidate intermediate formed by the reaction of the benzamide with a Grignard reagent. researchgate.net The imino group of this intermediate is thought to coordinate to the chromium catalyst, directing the alkylation to the para position. researchgate.net Such a strategy could potentially be applied to this compound to introduce substituents at the C4 position with high regioselectivity.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and developing new synthetic methodologies.

The formation of the amide bond in benzamides can be achieved through various methods, and the mechanism depends on the specific reagents used. The reaction of an acyl chloride with an amine is a common method that proceeds through a nucleophilic acyl substitution mechanism.

Mechanistic studies on the chromium-catalyzed para-alkylation of benzamides have provided insights into the C-H activation step. researchgate.net Experiments have shown that the deprotonation of the N-H group of the benzamide by a Grignard reagent is a prerequisite for the reaction to proceed, forming a benzimidate species. researchgate.net The reaction is believed to involve radical species, as the addition of a radical inhibitor like TEMPO shuts down the reaction. researchgate.net

The mechanism of the reduction of N,N-dimethylbenzamide with LiAlH4 involves the formation of a tetrahedral intermediate after the initial hydride attack. stackexchange.com The crucial step is the subsequent collapse of this intermediate, where the lone pair on the nitrogen atom assists in the cleavage of the C-O bond, leading to the formation of an iminium ion, which is then further reduced to the corresponding amine. stackexchange.com The higher reactivity of the nitrogen lone pair compared to the oxygen lone pair, due to the electron-donating effect of the methyl groups, directs the reaction towards amine formation rather than alcohol formation. stackexchange.com

Computational Analysis of this compound Remains Largely Unexplored

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, providing deep insights into molecular structure and properties. These methods are routinely used to calculate optimized molecular geometries, predict spectroscopic data, and analyze electronic characteristics, offering a powerful complement to experimental work.

For many substituted benzamides, researchers have successfully employed DFT to:

Determine precise bond lengths and angles.

Correlate theoretical vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra with experimental findings.

Analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions.

Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

Conduct Natural Bond Orbital (NBO) analysis to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability.

Perform Mulliken population analysis to understand the distribution of atomic charges within the molecule.

Despite the broad application of these techniques to the benzamide family, a dedicated study providing this level of detail for this compound has not been identified. Such a study would be a valuable contribution to the field, allowing for a deeper understanding of how the specific placement of the two methyl groups on the benzene (B151609) ring influences the structural, spectroscopic, and electronic properties of the benzamide scaffold. Until such research is published, a thorough computational profile of this compound remains an open area for investigation.

Computational Chemistry and Quantum Mechanical Investigations of 2,5 Dimethylbenzamide

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of conformational flexibility and the nature of intermolecular forces. While specific MD studies exclusively targeting 2,5-Dimethylbenzamide are not abundant in the public literature, the principles of its conformational analysis and intermolecular interactions can be robustly inferred from studies on closely related benzamide (B126) structures.

Conformational analysis of this compound is primarily concerned with the rotational barrier around the C(aryl)-C(O) bond and the orientation of the amide group relative to the dimethyl-substituted benzene (B151609) ring. The presence of two methyl groups on the aromatic ring introduces steric hindrance that can influence the preferred torsional angles. Quantum mechanical calculations on similar substituted benzamides suggest that the planar conformation, where the amide group is coplanar with the benzene ring, is often a point of high energy, with the lowest energy conformations typically involving a non-planar arrangement. The interplay between steric repulsion from the methyl groups and the electronic stabilization from π-conjugation dictates the exact rotational energy profile.

Intermolecular interactions are crucial in determining the solid-state packing and solution-phase behavior of this compound. Drawing parallels from crystal structure analyses of various benzamide derivatives, the primary intermolecular interactions are expected to be hydrogen bonds and π-π stacking. researchgate.net The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of characteristic hydrogen-bonding networks. nih.gov In the solid state, these interactions are often responsible for the formation of well-defined supramolecular structures, such as dimers or chains. researchgate.net

The dimethyl-substituted benzene ring is capable of engaging in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The strength and geometry of these interactions are sensitive to the substitution pattern on the ring. Additionally, weaker C-H···O and C-H···π interactions can further stabilize the crystal packing. MD simulations can quantify the strength and dynamics of these various interactions by analyzing radial distribution functions and interaction energies over the course of a simulation.

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Structural Implication |

|---|---|---|---|

| N-H···O Hydrogen Bond | Amide N-H and Carbonyl O | 3 - 7 | Formation of dimers and chains, defining the primary crystal packing motif. |

| π-π Stacking | Dimethylbenzene rings | 1 - 3 | Contributes to the stabilization of the crystal lattice through aromatic interactions. |

| C-H···O Interaction | Methyl/Aryl C-H and Carbonyl O | 0.5 - 2 | Provides additional stabilization to the 3D crystal structure. |

| C-H···π Interaction | Methyl/Aryl C-H and Dimethylbenzene ring | 0.5 - 1.5 | Further enhances packing efficiency. |

Theoretical Studies on Reaction Pathways and Activation Barriers

Theoretical studies employing quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These studies can elucidate detailed reaction mechanisms, identify transition states, and calculate the activation barriers that govern reaction rates. For this compound, such investigations could focus on its synthesis, degradation, or derivatization reactions.

Furthermore, the influence of catalysts or different solvent environments on the reaction pathway can be computationally explored. For example, the role of a base in the final deprotonation step of the amide formation can be explicitly modeled to understand its effect on the activation barrier.

Computational studies on related systems, such as the hydrolysis of amides or the reactions of other substituted benzoyl compounds, provide a framework for how such investigations on this compound would be approached. These studies typically involve locating the transition state structure, which is a first-order saddle point on the potential energy surface, and performing frequency calculations to confirm its nature and to compute the zero-point vibrational energy corrections.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (2,5-dimethylbenzoyl chloride + NH₃) | 0.0 | Initial state of the system. |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of the tetrahedral intermediate. |

| 3 | Tetrahedral Intermediate | -5.8 | A stable intermediate along the reaction coordinate. |

| 4 | Transition State 2 (TS2) | +10.5 | Collapse of the intermediate and elimination of HCl. |

| 5 | Products (this compound + HCl) | -12.1 | Final products of the reaction. |

Note: The data in Table 2 is hypothetical and serves to illustrate the type of information that can be obtained from theoretical studies on reaction pathways. Actual values would require specific quantum mechanical calculations for this compound.

Chemical Reactivity and Reaction Mechanisms of 2,5 Dimethylbenzamide

Structure-Reactivity Relationships in Dimethylbenzamide Systems

The reactivity of the 2,5-dimethylbenzamide molecule is fundamentally governed by the electronic and steric effects of its constituent functional groups: the amide moiety (-CONH₂) and the two methyl groups (-CH₃). The amide group generally acts as a deactivating group in electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the carbonyl and the resonance delocalization of the nitrogen's lone pair into the carbonyl group, which reduces the electron density of the aromatic ring. quora.com Conversely, the two methyl groups are activating groups, donating electron density to the ring via an inductive effect and hyperconjugation.

Mechanistic Studies of Functionalization Reactions

A significant area of research for benzamides involves the transition-metal-catalyzed activation of C-H bonds, a powerful tool for molecular functionalization. The amide group can act as an effective directing group, positioning a metal catalyst at a specific C-H bond for cleavage. For benzamides, this typically occurs at the ortho-C-H bond of the aromatic ring. The most widely accepted mechanism for this transformation, particularly with high-valent late transition metals like Palladium(II) and Rhodium(III), is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.orgnih.gov

The CMD mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously. wikipedia.org This process is typically facilitated by a base, often a carboxylate anion (like acetate) from the reaction medium, which assists in abstracting the proton. wikipedia.orgchemrxiv.org The general steps are:

Coordination of the amide's carbonyl oxygen to the metal center.

Formation of a cyclometalated intermediate through a six-membered transition state where the carboxylate base removes the ortho-proton as the metal center coordinates to the carbon. wikipedia.orgacs.org

The resulting metallacycle can then react with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the catalyst.

In the case of this compound, the primary site for this directed C-H activation would be the C6-H bond, which is ortho to the amide directing group. The methyl group at C2 would block activation at that site. Palladium-catalyzed reactions have shown that benzamides can undergo regioselective C(sp²)-H activation and subsequent coupling. nih.govsigmaaldrich.com Furthermore, specialized directing groups can be employed to target other positions; for instance, a 2-methylthiophenyl directing group has been used to achieve activation of a benzylic C-H bond followed by a meta C-H bond activation. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed C-H Activation in Benzamide (B126) Systems

| Benzamide Substrate | Coupling Partner | Catalyst System | Functionalized Position | Reference |

|---|---|---|---|---|

| N-(8-quinolinyl)benzamide | HSiMe₂SiMe₃ | Pd(OAc)₂ | ortho-C(sp²)-H | nih.gov |

| N-(8-quinolinyl)benzamide | HGeMe₂SiMe₃ | Pd(OAc)₂ | ortho-C(sp²)-H | nih.gov |

| N-(p-tolyl)pivalamide | Diphenylacetylene | [Pd(OAc)₂]/Ag₂CO₃ | ortho-C(sp²)-H | pitt.edu |

This table illustrates the versatility of palladium catalysis in activating C-H bonds in various benzamide derivatives, a principle applicable to this compound.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents.

-CH₃ groups (at C2 and C5): Activating, ortho- and para-directing. youtube.com

-CONH₂ group (at C1): Deactivating, meta-directing. uci.edu

Considering these effects:

The C2-methyl group directs electrophiles to positions 3 and 6.

The C5-methyl group directs electrophiles to positions 4 and 6.

The C1-amide group directs electrophiles to positions 3 and 5.

The positions are activated or deactivated as follows:

Position 6: Strongly activated and directed by both methyl groups (ortho to C5-CH₃, para to C2-CH₃). This is the most likely site for electrophilic attack.

Position 4: Activated and directed by the C5-methyl group (ortho) and C2-methyl group (meta).

Position 3: Directed by the C2-methyl group (ortho) and the amide group (meta).

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the C6 position, with potential for minor products from substitution at C4. researchgate.netnih.govlibretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com The unsubstituted this compound ring is not activated for SNAr because it lacks these features. The methyl groups are electron-donating, which further disfavors the reaction.

However, SNAr can be achieved under specific conditions. For instance, if a halogen were introduced onto the ring (e.g., at C6 via EAS), the presence of the electron-withdrawing amide group could facilitate nucleophilic displacement of the halide, although harsh conditions might be required. A study has shown that ortho-iodobenzamides can undergo a "directed SNAr" with amines in the presence of pyridine, without the need for strong electron-withdrawing activators on the ring. rsc.org This suggests that a modified this compound could potentially participate in such transformations.

Nitrenium Ion Chemistry and Reactivity of Amide-Derived Species

Nitrenium ions (R₂N⁺) are highly reactive intermediates that are isoelectronic with carbenes. wikipedia.org Aryl nitrenium ions, in particular, are implicated in various chemical and biological processes. imrpress.com They are typically generated from precursors like N-arylhydroxylamines, N-haloamines, or aryl azides via heterolysis of the N-X bond. wikipedia.orgmacsos.com.au

While this compound itself does not readily form a nitrenium ion, a derivative could serve as a precursor. For example, an N-hydroxy-2,5-dimethylbenzamide or an N-azido-2,5-dimethylbenzamide could, upon activation, generate a corresponding acyl- or aryl-nitrenium ion. The reactivity of such a species would be characterized by its electrophilicity. researchgate.net

Key reaction pathways for an amide-derived nitrenium ion include:

Intramolecular Cyclization: The electrophilic nitrenium ion could attack the aromatic ring, particularly at the electron-rich positions (e.g., C6), leading to the formation of heterocyclic structures.

Reaction with Nucleophiles: The nitrenium ion can be trapped by external nucleophiles like water, alcohols, or halides. rsc.org

Rearrangement: Similar to the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to aminophenols via a nitrenium ion intermediate. wikipedia.org

The generation of an N-alkyl-N-arylaminodiazonium ion, which subsequently loses nitrogen gas, is another established method to produce a reactive aryl nitrenium intermediate. rsc.orgrsc.org This intermediate can then undergo reactions at the ortho- or para-positions of the aromatic ring. rsc.org

Role of Dimethylbenzamide as a Reagent in Organic Transformations (e.g., Deoxygenation)

Beyond being a substrate, dimethylbenzamide derivatives can also function as reagents. One notable application is in deoxygenation reactions. A highly practical protocol for the deoxygenation of unactivated alcohols proceeds via the formation and subsequent reductive cleavage of their benzoate (B1203000) esters. nih.gov In this context, this compound could be converted to the corresponding acid chloride or activated ester, which then reacts with an alcohol to form a 2,5-dimethylbenzoate (B1239345) ester. This ester can then be deoxygenated under mild, photoredox-catalyzed conditions.

The mechanism involves the reduction of the benzoate ester to a radical anion, which is then protonated. Subsequent C(sp³)–O bond fragmentation yields an alkyl radical and benzoic acid. nih.gov This method is advantageous as it avoids the use of toxic reagents like trialkyltin hydrides.

In a different role, a derivative, N,N-dimethylbenzamide diethylmercaptole, has been shown to act as a dehydrating agent, converting benzaldoxime (B1666162) to benzonitrile. researchgate.net This highlights the potential of modified benzamides to serve as reagents in various transformations.

Table 2: Scope of Alcohol Deoxygenation via Benzoate Ester Formation

| Alcohol Type | Substrate | Product Yield (%) | Reference |

|---|---|---|---|

| Secondary | Cyclohexanol derivative | 90 | nih.gov |

| Tertiary | Adamantanol derivative | 81 | nih.gov |

| Bridgehead | Bridgehead tertiary alcohol | 92 | nih.gov |

| Carbohydrate | Protected mannose derivative | 77 | nih.gov |

This table showcases the broad applicability of the deoxygenation protocol using benzoate esters, a strategy where this compound can serve as the precursor for the esterifying agent.

Supramolecular Chemistry and Non Covalent Interactions of 2,5 Dimethylbenzamide

Hydrogen Bonding Networks in 2,5-Dimethylbenzamide Crystal Structures

The crystal packing of benzamide (B126) and its derivatives is predominantly governed by a network of hydrogen bonds. The primary amide group (-CONH₂) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), leading to robust and predictable structural motifs known as supramolecular synthons.

Intramolecular Hydrogen Bonds (N-H···O)

Intramolecular hydrogen bonds occur within a single molecule. For an N-H···O bond to form in this compound, the molecule would need to adopt a conformation where the amide group's N-H bond is oriented toward an acceptor atom within the same molecule. In the structure of this compound itself, there are no suitable acceptor atoms in a sterically favorable position to form a strong intramolecular hydrogen bond with the amide N-H group. Such bonds are more common in derivatives with ortho-substituents that contain hydrogen bond acceptor groups, such as a hydroxyl or nitro group researchgate.netnih.gov. For instance, in ortho-hydroxybenzamides, a strong intramolecular N-H···O or O-H···O bond can form, significantly influencing the molecule's conformation researchgate.netmdpi.com. In the absence of such a substituent, as is the case for this compound, the amide N-H groups are available for intermolecular interactions.

Intermolecular Hydrogen Bonds (N-H···N, N-H···O) and their Role in Molecular Packing

Intermolecular hydrogen bonds are the cornerstone of the crystal structure of primary amides. The most common and energetically favorable interaction is the N-H···O hydrogen bond between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule nih.gov. This interaction typically leads to the formation of a highly stable, centrosymmetric dimer, a motif described by the graph set notation R²₂(8) mdpi.com. This "amide-amide homosynthon" is a robust and frequently observed feature in the crystal structures of benzamides mdpi.comresearchgate.net.

These dimers then act as building blocks, further assembling into chains or sheets. In the crystal structure of the related N,4-dimethylbenzamide, molecules are linked by N-H···O intermolecular hydrogen bonds, forming one-dimensional chains nih.gov. It is highly probable that this compound would exhibit similar behavior, forming R²₂(8) dimers that subsequently pack into columnar stacks or layers, dictated by other weaker interactions researchgate.net. While N-H···N bonds are possible, the carbonyl oxygen is a significantly stronger hydrogen bond acceptor than the amide nitrogen, making N-H···O interactions the dominant force in the molecular packing of simple benzamides.

| Interaction Type | Donor | Acceptor | Common Synthon | Typical Role in Packing |

| Intermolecular | Amide N-H | Carbonyl O | R²₂(8) Dimer | Forms primary structural motif |

| Intermolecular | Amide N-H | Amide N | Less Common | Secondary linking of primary motifs |

| Intramolecular | Amide N-H | Ortho-substituent | - | Influences molecular conformation (not present in this compound) |

C-H···O Interactions and Conformational Preferences

Beyond the strong N-H···O hydrogen bonds, weaker C-H···O interactions play a crucial, secondary role in stabilizing the crystal lattice. These interactions involve hydrogen atoms attached to the aromatic ring or the methyl groups acting as weak donors, and the carbonyl oxygen atom acting as an acceptor nih.govrsc.org.

Self-Assembly Principles and Crystal Engineering with Dimethylbenzamide Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions acs.org. The predictable and robust nature of the amide-amide R²₂(8) homosynthon makes benzamide derivatives, including this compound, excellent candidates for programmed self-assembly researchgate.netscispace.com.

Co-crystallization and Supramolecular Synthesis Strategies

Co-crystallization is a powerful strategy to modify the physicochemical properties of a solid without altering its covalent structure. This is achieved by combining two or more different molecules in a single crystal lattice nih.gov. Benzamides are particularly well-suited for co-crystallization, especially with molecules containing carboxylic acid groups.

The combination of a carboxylic acid and a primary amide frequently results in the formation of a highly predictable and stable "acid-amide heterosynthon" nih.govbiointerfaceresearch.com. In this arrangement, a hydrogen bond forms between the acidic proton of the carboxylic acid and the carbonyl oxygen of the amide, while a second hydrogen bond forms between an amide N-H and the carbonyl oxygen of the acid. This creates a robust R²₂(8) heterodimer.

A key strategy for forming co-crystals of this compound would be to combine it with co-formers containing complementary functional groups, such as dicarboxylic acids or other hydrogen bond donors researchgate.netnih.gov. The reliability of the acid-amide heterosynthon makes it a primary tool for designing such multi-component crystals. The selection of the co-former can be used to introduce new functionalities or to systematically alter properties like solubility and melting point nih.govbiointerfaceresearch.com.

| Synthon Type | Interacting Groups | Resulting Structure | Application in Crystal Engineering |

| Homosynthon | Amide + Amide | R²₂(8) Dimer | Predictable self-assembly of pure this compound |

| Heterosynthon | Amide + Carboxylic Acid | R²₂(8) Heterodimer | Strategy for co-crystallization with acidic co-formers |

Coordination Chemistry: 2,5 Dimethylbenzamide As a Ligand in Metal Complexes

Synthesis and Structural Characterization of Transition Metal Complexes with 2,5-Dimethylbenzamide Ligands

There are currently no published reports detailing the synthesis of transition metal complexes specifically incorporating the this compound ligand. Consequently, information regarding the reaction conditions, such as the choice of metal salts, solvents, and temperature, that would lead to the formation of such complexes is unavailable. Furthermore, without the successful synthesis of these compounds, no structural characterization data, which would typically be obtained through techniques like single-crystal X-ray diffraction, infrared (IR) spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy, has been reported.

Ligand Binding Modes and Coordination Geometries

The potential binding modes of this compound to a metal center remain a matter of theoretical speculation in the absence of experimental evidence. Typically, benzamide-type ligands can coordinate in a monodentate fashion through the carbonyl oxygen atom or, in some cases, exhibit more complex bidentate or bridging behaviors. The steric and electronic influences of the two methyl groups on the phenyl ring at the 2- and 5-positions would be expected to play a significant role in determining the preferred coordination geometry. However, without synthesized complexes to analyze, any discussion of coordination numbers or the resulting geometries (e.g., tetrahedral, square planar, octahedral) would be purely conjectural.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the ligand and its interaction with the metal d-orbitals. As no transition metal complexes of this compound have been synthesized and characterized, there is no available data on their electronic spectra (UV-Vis) or magnetic susceptibility. Such data would provide crucial insights into the d-orbital splitting, the spin state of the metal ion, and any magnetic coupling interactions between metal centers.

Advanced Applications in Organic Synthesis and Materials Science Academic Focus

2,5-Dimethylbenzamide as a Synthetic Intermediate for Complex Molecules

The strategic placement of the methyl and amide groups on the benzene (B151609) ring makes this compound a valuable intermediate in multi-step organic synthesis. Its structure allows for a variety of chemical transformations, enabling the construction of more complex, high-value molecules, including bioactive compounds and functional organic materials.

The benzamide (B126) scaffold is a key feature in many pharmacologically active molecules. The development of synthetic methodologies for benzimidazole (B57391) derivatives, which share structural similarities with functionalized benzamides, underscores the importance of this chemical class in medicinal chemistry. nih.govrsc.org These synthetic routes often involve the condensation of diamine precursors with aldehydes or carboxylic acids, yielding complex heterocyclic systems with a wide range of biological activities. nih.govrsc.org The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide through a multi-step pathway involving nitration, reduction, and amidation further demonstrates the role of substituted benzamides as key intermediates in accessing complex target molecules. google.com

The following table summarizes the synthesis of complex molecules where a dimethylbenzamide core or a closely related analogue serves as a key intermediate.

| Starting Material | Intermediate/Target Molecule | Reagents/Conditions | Yield (%) |

| 2-amino-3-methylbenzoic acid | 2-amino-5-bromo-N,3-dimethylbenzamide | 1. Bis(trichloromethyl) carbonate 2. Methylamine (B109427) (aq) 3. N-Bromosuccinimide (NBS) | 92 |

| 2-amino-3-methylbenzoic acid | 2-amino-5-iodo-N,3-dimethylbenzamide | 1. Bis(trichloromethyl) carbonate 2. Methylamine (aq) 3. N-Iodosuccinimide (NIS) | 87 |

| 2-amino-5-bromo-N,3-dimethylbenzamide | 2-amino-5-cyano-N,3-dimethylbenzamide | Sodium cyanide, Copper(I) iodide, N,N'-dimethylethylenediamine | ~82 |

| Isatoic anhydride (B1165640) | o-amino-N,N-dimethylbenzamide | Dimethylamino formic acid, Ethyl acetate | 98.0 |

This table presents selected research findings on the use of dimethylbenzamide and its analogues as synthetic intermediates. The data is compiled from various research publications.

Utilization of Dimethylbenzamide Derivatives as Building Blocks in Advanced Organic Synthesis

Beyond serving as intermediates, derivatives of dimethylbenzamide are employed as fundamental building blocks for constructing larger, more elaborate molecular structures. The ability to introduce diverse functional groups onto the benzamide core allows chemists to tailor the properties of the final molecule for specific applications.

Polymer-assisted solution-phase (PASP) synthesis has been used to create libraries of functionalized diaminobenzamides. nih.gov This technique leverages resins to simplify purification, enabling a multi-step sequence that includes nucleophilic aromatic substitution, ester hydrolysis, and amide coupling to introduce molecular diversity at multiple positions on the benzamide scaffold. nih.gov This approach highlights the modularity of benzamide derivatives as building blocks in combinatorial chemistry.

The synthesis of various N-substituted benzamides demonstrates the versatility of the amide functional group as a linchpin. For example, N,N-Dimethylbenzamide itself can be prepared from the reaction of isatoic anhydride with dimethylamine (B145610) sources, with yields depending significantly on the solvent and reagents used. google.com This fundamental reaction provides access to a wide array of substituted benzamides that can be further elaborated. The development of synthetic routes to bioactive lead structures, such as those based on the benzimidazole core, often relies on building blocks that contain the amide functionality, showcasing the strategic importance of these derivatives in drug discovery. nih.govrsc.org

Integration into Functional Materials Architectures

The inherent properties of the this compound scaffold—rigidity, thermal stability, and potential for hydrogen bonding and π-π stacking—make it an attractive component for the design of advanced functional materials.

The incorporation of benzamide moieties into polymer chains can significantly influence the material's properties. A key example is the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and a low polydispersity index (<1.2). researchgate.net This was achieved through a chain-growth polycondensation of a benzoxazolin-2-thione monomer derived from a benzamide structure. The resulting fluorinated polymer exhibits high thermal stability (10% weight loss at 380 °C) and significant hydrophobicity, with a water contact angle of 105.0°, making it suitable for applications such as specialty coatings and separation membranes. researchgate.net

The general strategy of creating polymers with reactive side chains allows for post-polymerization functionalization, a technique where moieties like benzamides could be introduced to impart specific functions. nih.gov Furthermore, the use of polymer-assisted synthesis for creating benzamide libraries demonstrates a powerful synergy between polymer science and small molecule synthesis. nih.gov Supramolecular polymers, which are formed through non-covalent interactions like hydrogen bonding, can also be designed using end-functionalized polymers, where benzamide groups could serve as the associating motifs. caltech.edu

The table below details the properties of a functional polymer derived from a benzamide building block.

| Polymer | Monomer | Molecular Weight (MW) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) | Water Contact Angle |

| Poly(N-fluoroalkyl benzamide) | 4-(N-tridecafluorooctylamino)benzoylbenzoxazolin-2-thione | Up to 25,000 g/mol | < 1.2 | 92 °C | 105.0° |

This table highlights the properties of a specific advanced polymer, demonstrating the impact of incorporating benzamide-related structures. Data sourced from cited research.

The rigid and well-defined geometry of aromatic amides makes them promising candidates for ligands in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline porous materials have applications in gas storage, separation, and catalysis. While direct use of this compound as a primary ligand is not extensively documented, the principles of MOF and COF design allow for its potential inclusion. mdpi.comrsc.org

MOFs are constructed from metal ions or clusters linked by organic ligands. The binding of ligands to the metal centers is a key aspect of their formation and stability. nih.gov Ligands containing amide or related functionalities, such as diimides or carboxy-functionalized benzimidazoles, have been successfully used to create 3D frameworks with specific gas sorption properties. rsc.orgmdpi.com For instance, MOFs containing diimide ligands have shown selective CO2 adsorption. rsc.org This suggests that dimethylbenzamide, if functionalized with appropriate coordinating groups (e.g., carboxylates or pyridyls), could serve as a ligand to create novel MOFs with tailored pore environments.

COFs are porous polymers with crystalline structures formed by covalent bonds between organic building blocks. mdpi.comrsc.org Their properties are dictated by the geometry of these blocks. The planarity and directional bonding possibilities of a functionalized this compound could be exploited in the synthesis of new COF structures. For example, the reaction of amine-functionalized building blocks with aldehydes is a common method for forming imine-linked COFs. um.edu.mt A dimethylbenzamide derivative containing these functionalities could be integrated into such frameworks.

In supramolecular chemistry, non-covalent interactions are used to build large, ordered assemblies. nih.gov The amide group is an excellent hydrogen bond donor and acceptor, making dimethylbenzamide derivatives suitable for directing the self-assembly of supramolecular structures, including host-guest systems. caltech.edu

The electronic properties of organic materials are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the nature of substituent groups. utwente.nlresearchgate.netsciopen.com Aromatic amides like this compound can be incorporated into larger conjugated systems to tune their electronic and optical properties for applications in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the electronic structure and properties of novel organic materials. researchgate.nettudelft.nl While specific DFT studies on this compound for electronic applications are not prominent, research on related molecules provides insight. For example, coordination polymers derived from a 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole ligand have been shown to act as effective photocatalysts for the degradation of organic dyes. mdpi.com This activity is directly related to the electronic band structure of the material, which is influenced by the benzimidazole-amide core. The introduction of methyl groups, as in this compound, would be expected to modify the electronic energy levels through inductive effects, offering a pathway to fine-tune the optical and electronic properties of such materials.

Q & A

Q. What are the optimal hydrolysis conditions for synthesizing 2,5-Dimethylbenzamide from its nitrile precursor?

- Methodological Answer : The synthesis of benzamide derivatives typically involves hydrolysis of nitrile precursors. For 2,6-dimethylbenzamide, a two-step process achieves 100% yield under basic conditions (e.g., NaOH/H₂O) followed by acidic hydrolysis (HCl) to yield the carboxylic acid derivative (85% yield) . For this compound, analogous conditions can be applied:

- Step 1 : Basic hydrolysis of 2,5-dimethylbenzonitrile with NaOH (1:2 molar ratio) in aqueous ethanol at 80–90°C for 6–8 hours.

- Step 2 : Acidic hydrolysis using concentrated HCl under reflux (110–120°C) for 12–15 hours.

Purification involves recrystallization from ethanol/water. Key parameters affecting yield include temperature control and stoichiometric ratios.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns methyl groups (δ ~2.3–2.5 ppm for CH₃) and aromatic protons (δ ~7.0–7.5 ppm). For example, ¹³C NMR of a related compound (3,5-dimethylbenzamide) shows carbonyl resonance at δ 170.6 ppm .

- FT-IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns, as demonstrated for acyl hydrazides .

- HPLC : Monitors purity (>98%) using C18 columns with acetonitrile/water mobile phases.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or heating.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Waste disposal : Segregate solid/liquid waste and contract licensed hazardous waste services. Safety data for analogous benzamides indicate risks of skin/eye irritation (H313/H319) and harmful inhalation (H333) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular electrostatic potentials, frontier orbitals, and lattice energies. For example:

- Charge distribution : Methyl groups reduce electron density on the benzamide ring, affecting reactivity.

- Hydrogen-bonding networks : DFT-optimized geometries align with crystallographic data (e.g., C–H···O interactions in acyl hydrazides ).

Software like Gaussian or ORCA can model these properties using B3LYP/6-31G(d) basis sets.

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in:

- Catalysts : Cs₂CO₃ vs. K₂CO₃ in nucleophilic substitutions (e.g., 85% vs. 72% yields in aryl aminations ).

- Solvents : Polar aprotic solvents (DMF, DMSO) vs. ethanol (affecting reaction rates).

- Workup : Differences in extraction (ethyl acetate vs. dichloromethane) or recrystallization solvents.

Systematic comparison via Design of Experiments (DoE) can isolate critical factors.

Q. How does structural modification of this compound affect its enzyme inhibitory activity?

- Methodological Answer : Introducing substituents (e.g., chloro, hydroxyl) modulates binding to enzyme active sites. For example:

- Carbonic anhydrase inhibition : Thiourea derivatives of 3,5-dimethylbenzamide show IC₅₀ values <1 µM due to enhanced hydrogen bonding with Zn²⁺ in the active site .

- SAR studies : Methyl groups at 2,5-positions increase lipophilicity, improving membrane permeability. Activity is quantified via enzyme assays (e.g., stopped-flow CO₂ hydration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.